molecular formula C10H11ClN2O B13885841 7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine

7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13885841
M. Wt: 210.66 g/mol
InChI Key: ILEZBHHUTCPTIA-UHFFFAOYSA-N
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Description

7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position and a 2-methoxyethyl group attached to the nitrogen atom in the pyrrolo[2,3-c]pyridine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of 7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant feed rates to ensure consistent product quality and yield. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine is unique due to the presence of both the chlorine atom and the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C10H11ClN2O/c1-14-7-6-13-5-3-8-2-4-12-10(11)9(8)13/h2-5H,6-7H2,1H3

InChI Key

ILEZBHHUTCPTIA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C(=NC=C2)Cl

Origin of Product

United States

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